2-Phenoxy-1-formyl-1-cyclopentene
Description
2-Phenoxy-1-formyl-1-cyclopentene is a cyclopentenone derivative characterized by a phenoxy substituent at the 2-position and a formyl group at the 1-position of the cyclopentene ring. This compound’s structure imparts unique electronic and steric properties, making it a subject of interest in organic synthesis and fragrance chemistry.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-phenoxycyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C12H12O2/c13-9-10-5-4-8-12(10)14-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8H2 |
InChI Key |
LGEDIPXTSWIHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)OC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Cyclopentenone Derivatives
| Compound Name | Substituent at 2-Position | Substituent at 1-Position | Key Functional Groups |
|---|---|---|---|
| This compound | Phenoxy (C₆H₅O⁻) | Formyl (CHO) | Aldehyde, Ether |
| 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one | Pentyloxy (C₅H₁₁O⁻) | Methyl (CH₃) | Ketone, Ether |
| 3,5-Heptadien-2-one (Reference) | N/A | Methyl (CH₃) | Ketone, Conjugated diene |
Key Observations :
- Steric Effects: The bulky phenoxy group may hinder reactions at the 1-position relative to the smaller pentyloxy group in the IFRA-standardized compound .
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